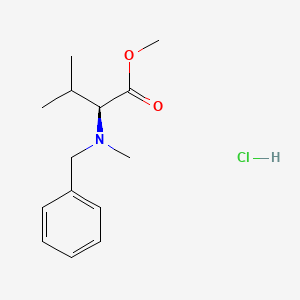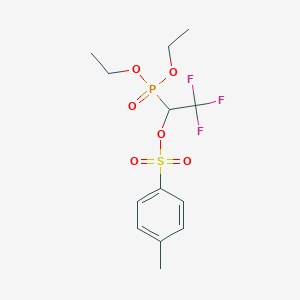
1-(Diethoxyphosphoryl)-2,2,2-trifluoroethyl trifluoroacetate, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethoxyphosphoryl)-2,2,2-trifluoroethyl trifluoroacetate, or DEP-TFEA, is an organophosphorus compound used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 79°C and a melting point of -35°C. It is soluble in organic solvents such as acetone, ethanol, and dimethyl formamide. DEP-TFEA has a wide range of applications in organic synthesis, due to its relatively low toxicity and its ability to act as a protecting group in a variety of reactions.
Scientific Research Applications
DEP-TFEA has been used in a variety of scientific research applications, including organic synthesis, peptide synthesis, and the study of enzymes and proteins. It has also been used in the synthesis of other organophosphorus compounds, such as phosphoramidates and phosphonates. In addition, DEP-TFEA has been used as a protecting group for the synthesis of peptides, as it can be easily removed by hydrolysis or reduction.
Mechanism of Action
DEP-TFEA acts as a protecting group by blocking the active sites of enzymes and proteins, preventing them from performing their normal functions. It is also used to modify the structure of peptides and proteins, allowing them to be more easily synthesized.
Biochemical and Physiological Effects
DEP-TFEA has been shown to have low toxicity in laboratory animals, with no significant effects on the liver, kidney, or other organs. It has also been shown to have no significant effect on the activity of enzymes or proteins. However, DEP-TFEA has been shown to have some effect on the activity of certain proteins, such as the enzyme acetylcholinesterase.
Advantages and Limitations for Lab Experiments
DEP-TFEA has several advantages for laboratory experiments, including its low toxicity, its ability to act as a protecting group, and its ability to modify the structure of peptides and proteins. However, DEP-TFEA can also have some limitations, such as its instability in the presence of light and heat, and its inability to be used in certain types of reactions.
Future Directions
There are several potential future directions for the use of DEP-TFEA in scientific research. These include its use in the synthesis of novel organophosphorus compounds, its use as a protecting group for the synthesis of peptides and proteins, and its use in the study of enzymes and proteins. In addition, DEP-TFEA could be used in the development of new drugs and therapies, as well as in the development of new methods for the synthesis of organophosphorus compounds.
Synthesis Methods
DEP-TFEA can be synthesized from diethoxyphosphoryl chloride and trifluoroacetic anhydride in a two-step process. The first step involves the formation of the phosphonate ester, which is then treated with trifluoroacetic anhydride to form the final product. The synthesis can be done in a single step by reacting the two compounds together in a solvent, such as dichloromethane, at room temperature.
properties
IUPAC Name |
(1-diethoxyphosphoryl-2,2,2-trifluoroethyl) 2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F6O5P/c1-3-17-20(16,18-4-2)6(8(12,13)14)19-5(15)7(9,10)11/h6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWROBGWTPVUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(F)(F)F)OC(=O)C(F)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F6O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3,3,3-trifluoro-N-[(4-methylphenyl)sulfonyl]alaninate, 97% (Tos-L-Ala(F3)-OMe)](/img/structure/B6328229.png)



![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-(2-furyl)alaninate, 97%](/img/structure/B6328246.png)


![1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6328275.png)



![Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate](/img/structure/B6328319.png)
